molecular formula C14H14BrNOS B5812805 4-(6-bromo-4-mercapto-2-methyl-3-quinolinyl)-2-butanone CAS No. 61640-19-5

4-(6-bromo-4-mercapto-2-methyl-3-quinolinyl)-2-butanone

Cat. No. B5812805
CAS RN: 61640-19-5
M. Wt: 324.24 g/mol
InChI Key: RRVZTMWGDNCEQV-UHFFFAOYSA-N
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Description

4-(6-bromo-4-mercapto-2-methyl-3-quinolinyl)-2-butanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as BMQM and is a quinoline derivative.

Mechanism of Action

The mechanism of action of BMQM is not fully understood. However, it is believed that BMQM exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and inflammatory cells.
Biochemical and Physiological Effects:
BMQM has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as topoisomerase II and protein kinase C. BMQM has also been found to induce apoptosis, which is a process of programmed cell death that is important in the regulation of cell growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BMQM in lab experiments is its potential applications in various fields of scientific research. BMQM has been found to have anti-cancer, anti-inflammatory, and insecticidal properties, which make it a promising compound for further research. However, one of the limitations of using BMQM in lab experiments is its complex synthesis process, which makes it difficult to produce in large quantities.

Future Directions

There are several future directions for the research on BMQM. One of the future directions is to further investigate the mechanism of action of BMQM and its potential applications in the treatment of cancer and inflammatory diseases. Another future direction is to study the potential use of BMQM as a pesticide in agriculture. Additionally, further research is needed to optimize the synthesis process of BMQM to make it more cost-effective and efficient.

Synthesis Methods

The synthesis of BMQM involves a multi-step process that starts with the reaction between 2-methyl-3-aminoquinoline and 2-butanone. This reaction results in the formation of 2-methyl-3-(2-oxobutylamino)quinoline. The next step involves the reaction between 2-methyl-3-(2-oxobutylamino)quinoline and sulfur, which results in the formation of 4-(4-mercapto-2-methyl-3-quinolinyl)-2-butanone. Finally, the reaction between 4-(4-mercapto-2-methyl-3-quinolinyl)-2-butanone and bromine results in the formation of 4-(6-bromo-4-mercapto-2-methyl-3-quinolinyl)-2-butanone.

Scientific Research Applications

BMQM has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, BMQM has been found to have anti-cancer properties. It has been shown to inhibit the growth of various cancer cells such as leukemia, breast cancer, and lung cancer cells. BMQM has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
In the field of agriculture, BMQM has been studied for its potential use as a pesticide. It has been found to have insecticidal properties and has been shown to be effective against various pests such as aphids, whiteflies, and spider mites.

properties

IUPAC Name

4-(6-bromo-2-methyl-4-sulfanylidene-1H-quinolin-3-yl)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNOS/c1-8(17)3-5-11-9(2)16-13-6-4-10(15)7-12(13)14(11)18/h4,6-7H,3,5H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVZTMWGDNCEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=S)C2=C(N1)C=CC(=C2)Br)CCC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356953
Record name 2-Butanone, 4-(6-bromo-4-mercapto-2-methyl-3-quinolinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61640-19-5
Record name 2-Butanone, 4-(6-bromo-4-mercapto-2-methyl-3-quinolinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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